5-Bromo-2-methoxyphenyl methanesulfonate
Overview
Description
5-Bromo-2-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H9BrO4S and a molecular weight of 281.12 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonate ester group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxyphenyl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxyphenol as the starting material.
Methanesulfonation: The phenolic hydroxyl group of 5-bromo-2-methoxyphenol is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxyphenyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted phenols, where the methanesulfonate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the phenyl ring with the boronic acid derivative.
Scientific Research Applications
5-Bromo-2-methoxyphenyl methanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, where its reactivity is utilized to introduce functional groups.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyphenyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, which generates a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a methanesulfonate ester.
5-Bromo-2-methoxyphenyl mesylate: This compound is another ester derivative with similar reactivity but different leaving group properties.
Uniqueness
5-Bromo-2-methoxyphenyl methanesulfonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its methanesulfonate ester group is a particularly good leaving group, facilitating various nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO4S/c1-12-7-4-3-6(9)5-8(7)13-14(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSGHHSZKANUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674323 | |
Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871571-19-6 | |
Record name | 5-Bromo-2-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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